molecular formula C14H19NO2 B13270292 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13270292
M. Wt: 233.31 g/mol
InChI Key: BFSOAOTZTOXCEA-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclobutane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to hydrolysis and subsequent amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-10-5-2-3-6-11(10)12(9-15)14(13(16)17)7-4-8-14/h2-3,5-6,12H,4,7-9,15H2,1H3,(H,16,17)

InChI Key

BFSOAOTZTOXCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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